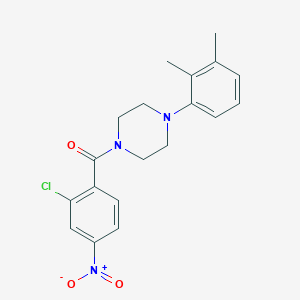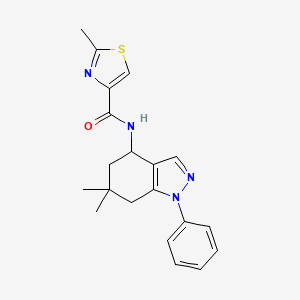
1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine, also known as CNB-001, is a novel neuroprotective agent that has shown promising results in various preclinical studies. It belongs to the class of piperazine compounds and has been synthesized through a multistep process.
Mecanismo De Acción
The exact mechanism of action of 1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine is not fully understood, but it is believed to act through multiple pathways. It has been shown to modulate the activity of various enzymes and proteins involved in oxidative stress, inflammation, and apoptosis. This compound also enhances the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It reduces oxidative stress and inflammation, improves mitochondrial function, and enhances synaptic plasticity. This compound also increases the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and cognitive functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine has several advantages for lab experiments, such as its high purity, stability, and solubility in water. It is also easily synthesized in large quantities, making it suitable for large-scale studies. However, this compound has some limitations, such as its poor bioavailability and the need for further optimization of its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on 1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine. One of the main areas of focus is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is the investigation of its potential in treating other neurodegenerative and psychiatric disorders. Further studies are also needed to elucidate its exact mechanism of action and to identify potential biomarkers for monitoring its therapeutic effects.
Conclusion:
In conclusion, this compound is a promising neuroprotective agent that has shown potential in various preclinical studies. Its synthesis method has been optimized to obtain high yields and purity, and it has been extensively studied for its neuroprotective properties in various models of neurodegenerative diseases. This compound has several advantages for lab experiments, but also some limitations that need to be addressed. Future research on this compound is needed to optimize its pharmacokinetic properties, investigate its potential in treating other disorders, and elucidate its exact mechanism of action.
Métodos De Síntesis
1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine has been synthesized through a multistep process that involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 2,3-dimethylphenylpiperazine in the presence of a base. The resulting intermediate is then reduced using a reducing agent to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of this compound.
Aplicaciones Científicas De Investigación
1-(2-chloro-4-nitrobenzoyl)-4-(2,3-dimethylphenyl)piperazine has been extensively studied for its neuroprotective properties in various preclinical models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to protect neurons from oxidative stress, inflammation, and apoptosis, and improve cognitive and motor functions in animal models. This compound has also been investigated for its potential in treating psychiatric disorders such as depression and anxiety.
Propiedades
IUPAC Name |
(2-chloro-4-nitrophenyl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-13-4-3-5-18(14(13)2)21-8-10-22(11-9-21)19(24)16-7-6-15(23(25)26)12-17(16)20/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCBSVLTKBEFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6044246.png)
![2-(2-chlorophenyl)-4-[(2,5-dimethyl-1H-indol-3-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B6044257.png)
![ethyl (2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetate](/img/structure/B6044267.png)

![methyl 2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6044289.png)

![3-(4-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B6044295.png)
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6044305.png)

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(2-thienyl)ethyl]-2-pyridinamine](/img/structure/B6044321.png)
![2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}-N-3-pyridinylacetamide](/img/structure/B6044325.png)
